Propan-2-yl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate Propan-2-yl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 307551-74-2
VCID: VC6496708
InChI: InChI=1S/C20H20O4/c1-13(2)23-20(21)19-14(3)24-18-10-9-16(11-17(18)19)22-12-15-7-5-4-6-8-15/h4-11,13H,12H2,1-3H3
SMILES: CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C(=O)OC(C)C
Molecular Formula: C20H20O4
Molecular Weight: 324.376

Propan-2-yl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate

CAS No.: 307551-74-2

Cat. No.: VC6496708

Molecular Formula: C20H20O4

Molecular Weight: 324.376

* For research use only. Not for human or veterinary use.

Propan-2-yl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate - 307551-74-2

Specification

CAS No. 307551-74-2
Molecular Formula C20H20O4
Molecular Weight 324.376
IUPAC Name propan-2-yl 2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxylate
Standard InChI InChI=1S/C20H20O4/c1-13(2)23-20(21)19-14(3)24-18-10-9-16(11-17(18)19)22-12-15-7-5-4-6-8-15/h4-11,13H,12H2,1-3H3
Standard InChI Key FTLNUVGBVFIMOT-UHFFFAOYSA-N
SMILES CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C(=O)OC(C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of:

  • Benzofuran core: A fused bicyclic system with a furan ring (oxygen-containing heterocycle) attached to a benzene ring.

  • 2-Methyl group: A methyl substituent at the 2-position of the benzofuran system.

  • 5-Benzyloxy group: A benzyl ether (–O–CH₂C₆H₅) at the 5-position.

  • 3-Carboxylate ester: An isopropyl ester (–COO–CH(CH₃)₂) at the 3-position.

Theoretical Molecular Formula: C₂₁H₂₀O₄
Molecular Weight: 336.38 g/mol (calculated).

Spectral and Physicochemical Properties

While experimental data for this compound is unavailable, analogs such as propan-2-yl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate (PubChem CID: 853133) offer benchmarks :

  • Boiling Point: Estimated >250°C (based on ester analogs).

  • Solubility: Likely soluble in organic solvents (e.g., dichloromethane, ethyl acetate) due to hydrophobic benzyl and isopropyl groups.

  • Stability: Expected to hydrolyze under acidic or basic conditions, releasing the corresponding carboxylic acid.

Synthesis and Reaction Pathways

Synthetic Strategies

The compound can be synthesized through a multi-step sequence:

  • Benzofuran Core Formation:

    • Friedel-Crafts acylation or cyclization of substituted phenols with α,β-unsaturated carbonyl compounds.

  • Benzyloxy Group Introduction:

    • Nucleophilic aromatic substitution or Ullmann coupling using benzyl bromide under basic conditions.

  • Esterification:

    • Reaction of the carboxylic acid intermediate with isopropanol, catalyzed by H₂SO₄ or DCC/DMAP.

Key Reaction:

2-Methyl-5-hydroxybenzofuran-3-carboxylic acid+Benzyl bromideK₂CO₃, DMF5-Benzyloxy intermediate\text{2-Methyl-5-hydroxybenzofuran-3-carboxylic acid} + \text{Benzyl bromide} \xrightarrow{\text{K₂CO₃, DMF}} \text{5-Benzyloxy intermediate} 5-Benzyloxy intermediate+IsopropanolH₂SO₄Target compound\text{5-Benzyloxy intermediate} + \text{Isopropanol} \xrightarrow{\text{H₂SO₄}} \text{Target compound}

Industrial Scalability Challenges

  • Benzyl Group Stability: Benzyl ethers may undergo hydrogenolysis during purification.

  • Regioselectivity: Ensuring substitution occurs exclusively at the 5-position requires optimized directing groups.

Reactivity and Functionalization

Electrophilic Substitution

The benzofuran core’s electron-rich aromatic system permits reactions such as:

  • Nitration: Introduces nitro groups at the 4- or 6-positions (meta to oxygen).

  • Halogenation: Bromine or chlorine addition using FeCl₃ catalysis.

Ester Hydrolysis

The isopropyl ester can be cleaved under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to yield the carboxylic acid, a precursor for amide or anhydride derivatives.

Comparison with Structural Analogs

FeaturePropan-2-yl 5-(Benzyloxy)-2-methyl-1-benzofuran-3-carboxylatePropan-2-yl 5-Ethoxy Analog
SubstituentBenzyloxy (–O–CH₂C₆H₅)Ethoxy (–O–CH₂CH₃)
Molecular Weight336.38 g/mol262.30 g/mol
HydrophobicityHigher (logP ~4.2)Moderate (logP ~2.8)
Synthetic ComplexityModerate (benzyl protection required)Low (direct alkylation)

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